![molecular formula C14H16N2O3S2 B2498307 Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448123-58-7](/img/structure/B2498307.png)
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a member of the benzo[d]thiazole family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis of Novel Derivatives
A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives . This protocol includes operational simplicity, short reaction time, mild reaction condition, efficient utilization of all the reactants, wide functional group tolerance, using water as an environmentally friendly solvent and non-chromatographic purification procedure .
Anti-Tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Quorum Sensing Inhibitors
A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .
Mechanism of Action
Target of Action
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex compound that has been synthesized for its potential biological activities Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .
Mode of Action
It has been suggested that similar compounds may interact with their targets to exert antibacterial effects . These molecules, when used in conjunction with cell-penetrating peptides, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Similar compounds have shown to affect bacterial cells, indicating a potential impact on bacterial metabolic pathways .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
The effectiveness of similar compounds has been demonstrated in laboratory conditions .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-21(18,19)10-6-8-16(9-7-10)14(17)13-15-11-4-2-3-5-12(11)20-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRTVNYXOQTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone |
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